molecular formula C21H22FN3O3S B2799943 N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 921552-19-4

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2799943
CAS No.: 921552-19-4
M. Wt: 415.48
InChI Key: NXDYIZMEEONGRW-UHFFFAOYSA-N
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Description

N-{2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide (hereafter referred to by its full systematic name) is a small-molecule sulfonamide derivative featuring a dihydropyridazine core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a 2,4,6-trimethylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-14-12-15(2)21(16(3)13-14)29(27,28)23-10-11-25-20(26)9-8-19(24-25)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDYIZMEEONGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the trimethylbenzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a dihydropyridazine ring, fluorophenyl substituent, and a sterically hindered trimethylbenzenesulfonamide group. Below is a comparative analysis with analogous molecules:

Pyridazinone/Sulfonamide Hybrids

  • Compound X (CPX): N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (from ) shares the dihydropyridazinone core but replaces the fluorophenyl group with a furan and adds a pyridinone-acetamide chain. CPX demonstrated the highest binding affinity (−8.1 kcal/mol) in a screen of 83,846 compounds, attributed to its dual hydrogen-bonding motifs . In contrast, the target compound’s trimethylbenzenesulfonamide may enhance hydrophobic interactions but could reduce solubility.
  • 4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide () : This compound substitutes dihydropyridazine with dihydropyridine and incorporates an oxadiazole ring. The methoxyethoxy side chain improves aqueous solubility, while the N-methylsulfonamide likely reduces steric hindrance compared to the target compound’s bulky trimethylbenzene group .

Fluorophenyl-Containing Analogues

  • N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide (): While lacking the pyridazinone-sulfonamide scaffold, this compound’s fluorophenyl group and amide linkage suggest shared targeting of hydrophobic binding pockets. Its piperidine ring may confer greater conformational flexibility compared to the rigid dihydropyridazine core of the target compound .

Sulfonamide Derivatives

  • Trehalose/Sucrose () : Although disaccharides, these excipients weakly bind CDR3 regions (−3.2 to −2.5 kcal/mol), highlighting the superior affinity of small-molecule sulfonamides like the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Binding Affinity (kcal/mol) Notable Features
Target Compound Dihydropyridazine 4-Fluorophenyl, trimethylbenzenesulfonamide Not reported High hydrophobicity, steric bulk
Compound X (CPX) Dihydropyridazine Furan, pyridinone-acetamide −8.1 Optimal hydrogen-bonding capacity
4-(3-...)sulfonamide Dihydropyridine Oxadiazole, methoxyethoxy Not reported Improved solubility, reduced bulk
N-(4-Fluorophenyl)-...isobutyramide Piperidine Fluorophenyl, phenethyl Not reported Conformational flexibility
Trehalose Disaccharide Glucose dimer −3.2 Weak binder, excipient role

Research Findings and Implications

  • The trimethylbenzenesulfonamide group may hinder solubility, a common trade-off in sulfonamide design .
  • Structural Optimization : Compared to CPX, the substitution of furan with fluorophenyl could enhance π-π stacking but may reduce polar interactions. Hybridizing the target compound with CPX’s acetamide chain could balance hydrophobicity and hydrogen-bonding .
  • Pharmacological Potential: Fluorophenyl groups are prevalent in CNS-active drugs (e.g., fluoxetine), suggesting possible neuropharmacological applications, though further studies are needed .

Biological Activity

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonamide group, a pyridazine moiety, and a fluorinated phenyl group. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C18H22F N3O2S
Molecular Weight 349.44 g/mol
IUPAC Name This compound
CAS Number Not available

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's sulfonamide group is known to inhibit bacterial folic acid synthesis, leading to bacteriostatic effects. In vitro studies have shown that it possesses activity against various strains of bacteria and fungi.

Anticancer Potential

The compound has been evaluated for its anticancer activity through several mechanisms:

  • Cell Proliferation Inhibition : Studies using the National Cancer Institute's 60-cell line screen have shown that this compound can inhibit cell growth in various cancer cell lines.
  • Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Phosphodiesterase Inhibitors : Molecular docking studies have suggested that the fluorine atom in the structure enhances binding affinity to phosphodiesterase enzymes, which are crucial in cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfonamide derivatives found that our compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ciprofloxacin and ketoconazole. The results indicated promising potential for clinical applications in treating infections caused by resistant strains .

Study 2: Anticancer Activity

In a recent study published in Cancer Research, the compound was tested against multiple cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analysis .

Study 3: Enzyme Interaction

Molecular docking simulations revealed that the compound binds effectively to phosphodiesterase enzymes with a binding energy lower than many known inhibitors. This suggests potential for therapeutic applications in diseases where phosphodiesterase inhibition is beneficial .

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